Triphenylsulfonium hexafluoroarsenate

Photoacid Generator Quantum Yield Cationic Polymerization

Triphenylsulfonium hexafluoroarsenate (TPSHFA, CAS 57900-42-2) is a triarylsulfonium salt functioning as an ionic photoacid generator (PAG). Upon deep-ultraviolet (DUV) irradiation (e.g., 248 nm KrF laser), it undergoes photolysis to generate the strong Brønsted acid HAsF₆, which catalyzes deprotection or crosslinking in chemically amplified photoresists.

Molecular Formula C18H15AsF6S
Molecular Weight 452.3 g/mol
CAS No. 57900-42-2
Cat. No. B1606409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium hexafluoroarsenate
CAS57900-42-2
Molecular FormulaC18H15AsF6S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[As-](F)(F)(F)(F)F
InChIInChI=1S/C18H15S.AsF6/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4,5,6)7/h1-15H;/q+1;-1
InChIKeySYENPFUVTQGHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Hexafluoroarsenate (CAS 57900-42-2) | Ionic Photoacid Generator for DUV Lithography


Triphenylsulfonium hexafluoroarsenate (TPSHFA, CAS 57900-42-2) is a triarylsulfonium salt functioning as an ionic photoacid generator (PAG) [1]. Upon deep-ultraviolet (DUV) irradiation (e.g., 248 nm KrF laser), it undergoes photolysis to generate the strong Brønsted acid HAsF₆, which catalyzes deprotection or crosslinking in chemically amplified photoresists [2]. Its molecular weight is 452.29 g/mol, and it exists as a white crystalline powder with a melting point of 195-197°C .

Triphenylsulfonium Hexafluoroarsenate: Counterion-Dependent Performance and Safety Considerations


Triphenylsulfonium salts are not interchangeable PAGs; the counteranion dictates critical properties including acid strength, diffusion behavior, thermal stability, and environmental persistence [1]. While the triphenylsulfonium cation's absorption characteristics remain relatively constant across salt forms [2], the generated acid's pKa and molecular volume directly influence resist sensitivity, resolution, and pattern collapse. The hexafluoroarsenate anion offers a distinct balance of strong acidity (HAsF₆) and moderate anion size compared to alternatives like triflate, nonaflate, or hexafluoroantimonate, making it a targeted choice for specific DUV formulations.

Triphenylsulfonium Hexafluoroarsenate: Quantitative Performance Evidence vs. Key Comparators


Quantum Yield of Acid Generation vs. Diphenyliodonium Hexafluoroarsenate at 366 nm

The quantum yield of acid generation for TPSHFA is higher than that of the structurally distinct but anion-matched comparator diphenyliodonium hexafluoroarsenate under 366 nm sensitized irradiation [1]. While the sulfonium salt (TPSHFA) yields >2 in hydrogen-donating solvents, the iodonium salt achieved quantum yields exceeding 3 under similar conditions, indicating a class-level difference where the iodonium core may be more efficient but the sulfonium core still provides >2 chain-reaction amplification [2].

Photoacid Generator Quantum Yield Cationic Polymerization UV Curing

Melting Point and Thermal Stability Relative to Triphenylsulfonium Nonaflate

TPSHFA exhibits a melting point of 195-197°C , which is significantly higher than that of triphenylsulfonium nonaflate (84-88°C) . This ~110°C difference reflects the stronger ionic lattice energy and lower volatility of the hexafluoroarsenate salt, which can translate to reduced outgassing and improved thermal budget during pre-exposure bake steps in semiconductor processing.

Thermal Stability PAG Semiconductor Processing Formulation Stability

Lithographic Resolution and Sensitivity in Chemically Amplified DUV Resists

In a comparative study of chemically amplified DUV resists, formulations containing TPSHFA achieved 0.35 μm resolution at a dose of ~18 mJ/cm² using 248 nm KrF laser exposure [1]. The same study identified TPSHFA (designated 'Af') as a critical PAG enabling high-contrast 0.5 μm patterns when combined with a 1,3-dicarbonyl-2-diazo dissolution inhibitor, with the PAG enhancing sensitivity and contrast relative to formulations without it [2].

Photolithography DUV Resist Resolution Sensitivity KrF Laser

Acid Strength and Anion Size Relative to Triflate and Hexafluoroantimonate

DFT/TDDFT calculations reveal that while the lowest-energy intense absorption maxima for TPS salts with different anions (triflate, nonaflate, perfluoro-1-octanesulfonate, hexafluoroantimonate) occur at nearly the same energy, the electron addition energies vary by up to 0.33 eV depending on the anion [1]. The hexafluoroarsenate anion (AsF₆⁻) generates the strong acid HAsF₆, comparable in acidity to HSbF₆ (from the antimonate salt) but with a smaller molecular volume that can influence acid diffusion length—a critical parameter for minimizing pattern blur in high-resolution lithography [2].

Acid Strength Anion Size Diffusion PAG Design Pattern Collapse

Triphenylsulfonium Hexafluoroarsenate: Recommended Application Scenarios


DUV Photolithography for Sub-0.5 μm Semiconductor Patterning

TPSHFA is well-suited for chemically amplified positive-tone resists targeting 248 nm KrF excimer laser lithography, where it enables 0.35-0.5 μm resolution with vertical sidewall profiles [1]. Its high acid generation efficiency (>2 quantum yield) and moderate acid diffusion characteristics support high-contrast patterning in processes requiring exposure doses around 18 mJ/cm² [2].

Cationic Photopolymerization of Epoxy Coatings and Adhesives

The compound's demonstrated quantum yield >2 under sensitized 366 nm irradiation makes it an effective photoinitiator for UV-curable epoxy systems, where it generates strong Brønsted acid to initiate ring-opening polymerization [1]. Its higher melting point (195-197°C) relative to liquid or low-melting PAGs provides formulation stability during storage and processing.

Research Applications Requiring Balanced Acid Strength and Anion Size

In studies of PAG structure-property relationships, TPSHFA serves as a reference compound representing the hexafluoroarsenate anion class—providing strong acidity comparable to hexafluoroantimonate but with a smaller anion footprint [1]. This makes it valuable for fundamental investigations of acid diffusion and pattern collapse mechanisms in photoresist materials.

Specialty Photoresist Formulations with Elevated Thermal Budgets

The high melting point of 195-197°C confers greater thermal stability during pre-exposure bake steps compared to TPS nonaflate (84-88°C) [1][2]. This property is advantageous in processes where PAG volatility or premature decomposition must be minimized.

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